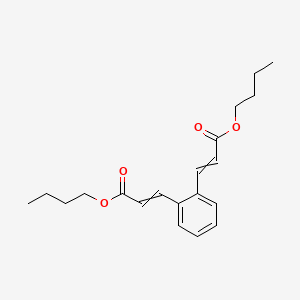
Dibutyl 3,3'-(1,2-phenylene)di(prop-2-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique molecular structure, which includes a phenylene group flanked by two prop-2-enoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,2-phenylene)di(prop-2-enoic acid) with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoic acid)
Reduction: Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enol)
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further chemical reactions. The phenylene group can interact with various molecular targets through π-π interactions and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Similar in structure but with different functional groups.
Dibutyl 3,3’-(1,3-phenylene)di(prop-2-enoate): Similar structure with a different position of the phenylene group.
Dibutyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Another positional isomer with different properties.
Uniqueness
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is unique due to its specific molecular arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
826990-99-2 |
|---|---|
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
butyl 3-[2-(3-butoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-3-5-15-23-19(21)13-11-17-9-7-8-10-18(17)12-14-20(22)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
PBSSCFKEPDJUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1C=CC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


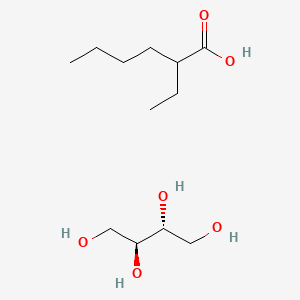
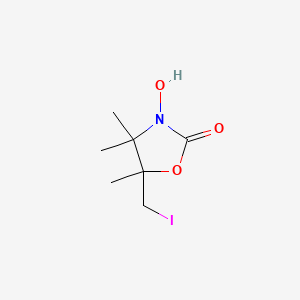
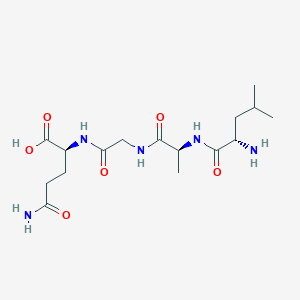
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
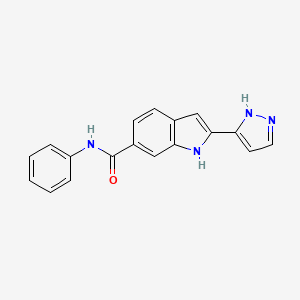


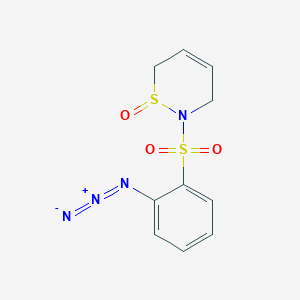
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
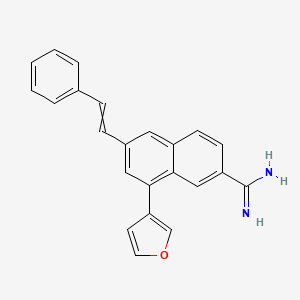
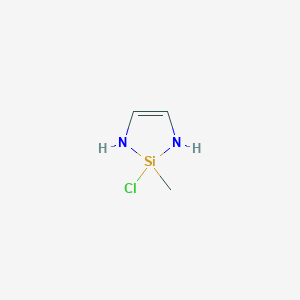
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
